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Compound of Interest

Compound Name:
2-(4-

Bromophenoxy)acetohydrazide

Cat. No.: B095197 Get Quote

Spectroscopic Analysis of 2-(4-
Bromophenoxy)acetohydrazide: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-(4-
bromophenoxy)acetohydrazide, a key intermediate in the synthesis of various biologically

active compounds. The following sections detail the expected data from Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a

comprehensive spectroscopic profile of the molecule.

Core Spectroscopic Data
The structural features of 2-(4-bromophenoxy)acetohydrazide, including the aromatic ring,

ether linkage, and hydrazide functional group, give rise to characteristic signals in various

spectroscopic techniques. The quantitative data presented below is compiled from analyses of

structurally similar compounds and predictive models.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals

corresponding to the aromatic protons, the methylene protons adjacent to the ether oxygen,

and the amine protons of the hydrazide group.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

-NH₂ 4.1 - 4.5 Singlet (broad) 2H

-NH- 9.0 - 9.5 Singlet (broad) 1H

-O-CH₂- 4.5 - 4.8 Singlet 2H

Ar-H (ortho to -O) 6.8 - 7.0 Doublet 2H

Ar-H (ortho to -Br) 7.4 - 7.6 Doublet 2H

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each unique

carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the

carbonyl carbon.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O 168 - 172

Ar-C (C-O) 155 - 158

Ar-C (C-H, ortho to -O) 116 - 118

Ar-C (C-Br) 114 - 116

Ar-C (C-H, ortho to -Br) 132 - 134

-O-CH₂- 65 - 68

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key

vibrational frequencies are expected for the N-H, C=O, C-O, and C-Br bonds.
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Functional Group Vibrational Mode
Expected Wavenumber

(cm⁻¹)

N-H (Amine) Stretching 3200 - 3400 (two bands)

N-H (Amide) Stretching 3150 - 3300

C-H (Aromatic) Stretching 3000 - 3100

C-H (Aliphatic) Stretching 2850 - 3000

C=O (Amide I) Stretching 1650 - 1680

N-H (Amide II) Bending 1510 - 1550

C-O (Aryl Ether) Asymmetric Stretching 1230 - 1270

C-O (Aryl Ether) Symmetric Stretching 1020 - 1060

C-Br Stretching 500 - 600

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br) in a

nearly 1:1 ratio, will result in characteristic isotopic patterns for the molecular ion and bromine-

containing fragments.
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Ion m/z (relative to ⁷⁹Br) m/z (relative to ⁸¹Br) Notes

[M]⁺ 230 232 Molecular Ion

[M+H]⁺ 231 233
Protonated Molecular

Ion

[M+Na]⁺ 253 255 Sodium Adduct

[C₇H₆BrO]⁺ 185 187

Fragment from

cleavage of the O-CH₂

bond

[C₆H₄BrO]⁺ 171 173

Fragment from

cleavage of the O-CH₂

bond

[C₆H₄Br]⁺ 155 157 Bromophenyl cation

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data for 2-(4-
bromophenoxy)acetohydrazide.

NMR Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of 2-(4-bromophenoxy)acetohydrazide in

approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Instrumentation: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0

ppm).

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required compared to ¹H NMR due to the low

natural abundance of ¹³C.

IR Spectroscopy:
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Sample Preparation: For solid samples, use the KBr pellet method or Attenuated Total

Reflectance (ATR). For the KBr method, mix a small amount of the sample with dry KBr

powder and press into a thin pellet. For ATR, place a small amount of the solid sample

directly on the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a

background scan prior to the sample scan.

Mass Spectrometry:

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile).

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For ESI, the

sample is typically introduced via direct infusion or through a liquid chromatography system.

Visualizations
The following diagrams illustrate the proposed mass spectrometry fragmentation pathway and

a general workflow for the spectroscopic analysis of 2-(4-bromophenoxy)acetohydrazide.

[C₈H₉BrN₂O₂]⁺
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Caption: Proposed Mass Spectrometry Fragmentation Pathway.
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Caption: General Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [spectroscopic analysis (NMR, IR, Mass Spec) of 2-(4-
Bromophenoxy)acetohydrazide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095197#spectroscopic-analysis-nmr-ir-mass-spec-of-
2-4-bromophenoxy-acetohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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